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molecular formula C11H14O3 B8220975 4-hydroxybutyl Benzoate

4-hydroxybutyl Benzoate

Cat. No. B8220975
M. Wt: 194.23 g/mol
InChI Key: QDBFCZCIBRFQBR-UHFFFAOYSA-N
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Patent
US06911450B1

Procedure details

To a solution of 1,4-butanediol (18 ml, 0.2 mmol) in pyridine (16 ml), was added slowly at 0° C., under a nitrogen atmosphere, benzoyl chloride (1 ml), 0.1 mmol). After 4 h under stirring at 0° C., the reaction medium was concentrated and the pyridine was eliminated by co-distillation with toluene. The residue was extracted with ether (3×20 ml) and the organic phase was dried (magnesium sulfate), concentrated, and subjected to a flash column chromatography on silica gel (petroleum ether/ethyl acetate 3:2) to give the 4-hydroxybutyl benzoate (9.9 g, 55%) in the form of a colorless oil.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4][OH:5].[C:7](Cl)(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>N1C=CC=CC=1>[C:7]([O:5][CH2:4][CH2:3][CH2:2][CH2:1][OH:6])(=[O:14])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
18 mL
Type
reactant
Smiles
C(CCCO)O
Name
Quantity
16 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After 4 h under stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction medium was concentrated
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ether (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.9 g
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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